1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol
Description
Properties
Molecular Formula |
C8H7BrF3NO |
|---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
1-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol |
InChI |
InChI=1S/C8H7BrF3NO/c1-4(14)5-2-7(8(10,11)12)13-3-6(5)9/h2-4,14H,1H3 |
InChI Key |
ZVTLDSAHIIOMAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1Br)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromo-2-(trifluoromethyl)pyridine Intermediate
The starting point is often the preparation of 5-bromo-2-(trifluoromethyl)pyridine, which can be synthesized via:
Halogenation and trifluoromethylation reactions on a pyridine precursor, typically involving selective bromination at the 5-position and introduction of the trifluoromethyl group at the 2-position through electrophilic trifluoromethylation or nucleophilic substitution methods.
Alternative industrial method : A patented process for preparing 5-bromo-2-methylpyridine (a close analog) involves condensation of diethyl malonate with 5-nitro-2-chloropyridine, followed by catalytic hydrogenation and bromination steps. This method uses Pd/C catalysis for reduction and controlled bromination at low temperatures (0 to -10 °C) to achieve high selectivity and yield.
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of diethyl malonate with 5-nitro-2-chloropyridine | Basic metal salt, acidic decarboxylation | Forms 5-nitro-2-picoline intermediate |
| 2 | Catalytic hydrogenation of 5-nitro-2-picoline | Pd/C catalyst, 15–40 °C | Produces 5-amino-2-methylpyridine |
| 3 | Bromination of 5-amino-2-methylpyridine | Bromine, sodium nitrite, 0 to -10 °C | Yields 5-bromo-2-methylpyridine |
This method is adaptable for trifluoromethyl-substituted analogs with modifications in reagents and conditions.
Introduction of the Ethanol Side Chain at the 4-Position
The hydroxylated ethyl substituent is introduced typically by:
Nucleophilic substitution or coupling reactions involving halogenated pyridine derivatives and ethanol or ethanol derivatives under reflux conditions.
For example, coupling 5-bromo-2-(trifluoromethyl)pyridine with ethylene glycol derivatives or trifluoroethanol precursors in the presence of bases such as potassium hydroxide and hydrazine hydrate in ethanol solvent under reflux (5–7 hours) facilitates the formation of the ethanol side chain.
Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to optimize yield and minimize byproducts.
| Parameter | Typical Conditions | Impact on Reaction |
|---|---|---|
| Temperature | 60–80 °C | Balances reaction rate and selectivity |
| Solvent | Ethanol or polar aprotic solvents (DMF, DMSO) | Enhances solubility and reaction efficiency |
| Base | KOH or similar | Facilitates nucleophilic substitution |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation or side reactions |
Purification and Characterization
Purification is commonly achieved by recrystallization or chromatographic techniques to isolate the target compound with high purity.
Characterization methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of trifluoromethyl and bromine substituents through characteristic splitting patterns.
Mass Spectrometry (HRMS) : Confirms molecular weight (~270 g/mol for the ethanol derivative) and isotopic patterns indicative of bromine.
Elemental Analysis : Validates halogen content and overall composition.
Melting Point Determination : Used to assess purity and compare with literature values (typically 120–130 °C for related compounds).
Comparative Data Table of Key Preparation Steps
Research Findings and Optimization Notes
The presence of bromine at the 5-position is critical for further functionalization, such as cross-coupling reactions (e.g., Suzuki-Miyaura), which can be exploited in derivative synthesis.
The trifluoromethyl group at the 2-position increases the electron deficiency of the pyridine ring, influencing reactivity and requiring adjustment of reaction conditions to maintain regioselectivity.
Solvent choice is crucial: polar aprotic solvents like DMF or DMSO improve solubility and reaction rates for nucleophilic substitutions, while protic solvents may cause hydrolytic instability.
Temperature control during bromination and coupling steps is essential to maximize yield and minimize byproduct formation.
Reaction monitoring by TLC or HPLC is recommended to optimize reaction time and reagent stoichiometry.
Chemical Reactions Analysis
Types of Reactions: 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : The compound serves as a significant building block in the synthesis of new pharmaceuticals. Its unique reactivity allows for various modifications that can lead to compounds with enhanced biological activity. Preliminary studies suggest that it may interact with proteins involved in critical signaling pathways, which could be explored for therapeutic applications.
- Biological Activity : Research indicates that compounds with similar structures to 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol exhibit antimicrobial properties, with minimum inhibitory concentration (MIC) values reported as low as 4 µg/mL. This suggests that the compound may also possess antimicrobial activity, warranting further investigation into its efficacy against various pathogens.
- Molecular Docking Studies : To better understand its mechanism of action, molecular docking studies are essential. These studies aim to elucidate how the compound interacts with specific biological targets, potentially leading to the development of new therapeutic agents targeting diseases such as cancer or bacterial infections.
Agricultural Applications
- Pesticide Development : The compound's structural features make it a candidate for developing new agricultural chemicals, particularly pesticides. Its ability to interact with biological systems can be harnessed to create effective pest control agents.
- Research on Similar Compounds : The exploration of related compounds has shown promise in agricultural applications, suggesting that derivatives of this compound could be effective in managing pests and diseases in crops.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including the use of solvents like ethanol for recrystallization to purify the final product. The synthesis process is crucial for obtaining high-purity compounds necessary for biological testing and application development.
Mechanism of Action
The mechanism of action of 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol and related compounds:
*Calculated based on formula C₈H₇BrF₃NO.
Electronic and Reactivity Differences
- Trifluoromethyl vs. Chloro/Methoxy Groups: The CF₃ group in the target compound is strongly electron-withdrawing, enhancing the pyridine ring's electrophilicity compared to chloro (in 1-(5-Bromo-2-chloro-4-pyridinyl)ethanone) or methoxy groups (in biphenyl methanol) .
- Hydroxyl vs. Ketone/Aminoethanol: The -OH group enables hydrogen bonding, improving solubility in polar solvents (e.g., water, ethanol) relative to ketone-containing analogs like 1-(5-Bromo-2-chloro-4-pyridinyl)ethanone . The aminoethanol group in the USP25/28 inhibitor introduces basicity, enabling dual acid-base functionality .
Biological Activity
1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol, also referred to as 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol, is a heterocyclic organic compound notable for its unique structural features, including a bromine atom and a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention in medicinal chemistry and agrochemical research due to its potential biological activities.
The molecular formula of this compound is C7H6BrF3N, with a molecular weight of 265.03 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and interact with various biological targets.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity. This section will explore its effects on different biological pathways, mechanisms of action, and potential therapeutic applications.
The presence of the trifluoromethyl group is believed to enhance binding affinity to certain biological targets, potentially modulating various pathways. The hydroxyl group can participate in hydrogen bonding with proteins or nucleic acids, further influencing its biological interactions.
Table 1: Summary of Biological Activities
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits potent anticancer properties. For instance, compounds containing similar structural features were found to induce programmed cell death (apoptosis) in A549 (lung cancer) and HeLa (cervical cancer) cell lines. The mechanism was linked to the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell division .
Antimicrobial Studies
Research has shown that the compound possesses moderate antibacterial activity against various pathogens. In particular, it has been tested against Neisseria meningitidis and Haemophilus influenzae, demonstrating effectiveness comparable to established antibiotics . The trifluoromethyl group is critical for enhancing the antimicrobial properties of similar compounds by improving their interaction with bacterial targets.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyridine ring and the introduction of electron-withdrawing groups like trifluoromethyl significantly enhance the biological activity of these compounds. For example, derivatives with additional polar functionalities showed improved aqueous solubility while maintaining or enhancing their antiparasitic activity .
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Activity Type | EC50 (μM) |
|---|---|---|
| This compound | Anticancer | 0.048 |
| Trifluoroacetyl derivative | Anticancer | 0.010 |
| Non-fluorinated analog | Inactive | >100 |
Q & A
Q. Basic
- LCMS/HPLC : Confirm molecular weight (m/z 307) and purity (>98%) .
- NMR spectroscopy : Use ¹H/¹³C NMR to resolve structural ambiguities, particularly the hydroxyl and trifluoromethyl groups. For example, analogous pyridine derivatives show distinct aromatic proton splitting patterns (δ 7.5–8.5 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated in ethanol solvate structures of related bromopyridine compounds .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced
Contradictions often arise from rotational isomers or solvent effects. Methodological solutions include:
- 2D NMR (COSY, NOESY) : Map coupling between adjacent protons (e.g., hydroxyl and pyridyl groups) to confirm spatial proximity .
- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the trifluoromethyl group) causing signal splitting .
- Comparative analysis : Cross-reference with structurally similar compounds, such as 2-bromo-6-(hydroxymethyl)pyridine (mp 59–60°C, δ 4.6 ppm for –CH₂OH) .
What strategies mitigate byproduct formation during the synthesis of this compound?
Advanced
Common byproducts include dehalogenated or homocoupled derivatives. Mitigation approaches:
- Stoichiometric control : Limit excess 5-bromo-2-(trifluoromethyl)pyridine (≤10% molar excess) to suppress homocoupling .
- Oxygen-free conditions : Rigorous nitrogen purging prevents palladium oxidation, which reduces catalytic activity .
- Post-reaction quenching : Add ascorbic acid to reduce residual Pd species, minimizing metal-catalyzed degradation during workup .
What derivatization approaches enhance the compound’s utility in coordination chemistry or pharmacology?
Q. Advanced
- Coordination ligands : Convert the hydroxyl group to a phosphine or amine via Mitsunobu reactions (e.g., using triphenylphosphine/diethyl azodicarboxylate) for metal-organic frameworks (MOFs) .
- Prodrug synthesis : Esterify the alcohol with bioactive acids (e.g., succinate) to improve membrane permeability, as seen in analogous pyridine methanol derivatives .
- Fluorine-directed functionalization : Exploit the electron-withdrawing trifluoromethyl group for regioselective C–H activation in cross-coupling reactions .
How can solubility challenges during purification be addressed?
Methodological
The compound’s hydrophobicity (due to CF₃ and bromine) complicates aqueous workup. Solutions:
- Solvent mixtures : Use ethyl acetate/petroleum ether (1:3) for column chromatography to balance polarity .
- Crystallization optimization : Recrystallize from ethanol/water (4:1) to exploit temperature-dependent solubility, as demonstrated for 5-bromo-4-fluoro-m-xylene derivatives .
- Ion-pair extraction : Add tetrabutylammonium bromide to enhance aqueous phase partitioning during liquid-liquid extraction .
What computational methods support the prediction of this compound’s reactivity or spectroscopic properties?
Q. Advanced
- DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to predict splitting patterns and validate experimental data .
- Molecular docking : Model interactions with biological targets (e.g., USP25/28 enzymes) using the compound’s hydroxyl and pyridyl groups as hydrogen-bond donors .
- Solvent-effect modeling : Employ COSMO-RS to predict solubility parameters in nonpolar solvents, guiding purification strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
